5-(furan-2-yl)-2-methanesulfonyl-3'-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole

Description

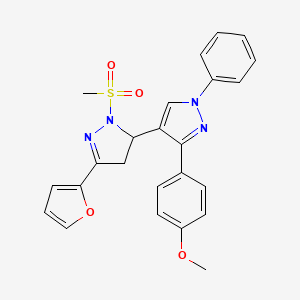

This compound features a pyrazole core fused with a dihydropyrazole ring (3,4-dihydro-1'H,2H-3,4'-bipyrazole), substituted with a furan-2-yl group at position 5, a methanesulfonyl group at position 2, a 4-methoxyphenyl group at position 3', and a phenyl group at position 1' (Figure 1). Its synthesis typically involves heterocyclic condensation reactions, as seen in related compounds .

Properties

IUPAC Name |

4-[5-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-3-(4-methoxyphenyl)-1-phenylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O4S/c1-31-19-12-10-17(11-13-19)24-20(16-27(26-24)18-7-4-3-5-8-18)22-15-21(23-9-6-14-32-23)25-28(22)33(2,29)30/h3-14,16,22H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOEHWDCHUUSWJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C=C2C3CC(=NN3S(=O)(=O)C)C4=CC=CO4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-2-methanesulfonyl-3’-(4-methoxyphenyl)-1’-phenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst and a base. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

5-(furan-2-yl)-2-methanesulfonyl-3’-(4-methoxyphenyl)-1’-phenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The methanesulfonyl group can be reduced to a methyl group.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the methanesulfonyl group can yield methyl derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Drug Discovery : Preliminary studies suggest that this compound may exhibit bioactive properties relevant to drug discovery. The presence of the bipyrazole core is particularly interesting since many derivatives have shown promising activity in various biological assays.

- Therapeutic Potential : Its unique structure could make it a candidate for developing new pharmaceuticals targeting specific diseases or conditions. Interaction studies are essential for understanding how this compound interacts with biological targets, which could provide insights into its mechanism of action and therapeutic potential.

2. Material Science

- Development of New Materials : The compound can be utilized in developing materials with specific properties such as conductivity or fluorescence. Its structural features may allow it to be incorporated into polymers or other composite materials.

- Chemical Reactivity : The unique combination of functional groups provides a distinct set of chemical reactivity profiles that enhance its potential as a versatile scaffold in drug design and material development.

Synthetic Route Overview

- Starting Materials : The synthesis often begins with readily available furan derivatives and methanesulfonyl precursors.

- Reaction Conditions : Controlled temperatures and inert atmospheres are maintained to prevent unwanted side reactions during these processes.

- Optimization : Optimization of reaction conditions is crucial for maximizing yield and minimizing costs, particularly for potential industrial applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to 5-(furan-2-yl)-2-methanesulfonyl-3'-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole:

These findings highlight the importance of conducting further research to elucidate the specific biological mechanisms and potential therapeutic applications of this compound.

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-2-methanesulfonyl-3’-(4-methoxyphenyl)-1’-phenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, depending on the specific application. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Table 1: Key Structural Analogues and Their Properties

Structural Insights from Crystallography

- Crystal Packing : Isostructural compounds (–5) adopt similar conformations despite halogen variations (Cl vs. F), with planar backbones and perpendicular aryl groups . The target compound’s furan and methoxyphenyl groups may induce similar packing but with altered hydrogen-bonding networks.

- Hydrogen Bonding : Methoxy and sulfonyl groups facilitate intermolecular interactions, as seen in sulfonamide derivatives () , which could enhance the target’s stability in biological matrices.

Biological Activity

The compound 5-(furan-2-yl)-2-methanesulfonyl-3'-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole is a novel heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antidiabetic Properties

Recent studies have indicated that derivatives of bipyrazole compounds exhibit significant antidiabetic activity. The compound has been evaluated for its effectiveness in modulating glucose metabolism. A study demonstrated that it acts as a PPARγ agonist, enhancing insulin sensitivity and promoting glucose uptake in adipocytes. This mechanism is crucial for managing Type 2 diabetes mellitus .

Antioxidant Activity

The antioxidant properties of the compound were assessed through various assays measuring its ability to scavenge free radicals. Results showed that it effectively reduced oxidative stress markers in vitro, suggesting potential protective effects against oxidative damage in cells .

Anticancer Activity

Preliminary studies have also explored the anticancer potential of this compound. In vitro assays revealed that it inhibited the proliferation of several cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves inducing apoptosis through the mitochondrial pathway, thereby activating caspases and leading to cell death .

The biological activities of this compound can be attributed to its interaction with various molecular targets:

- PPARγ Activation : This compound activates PPARγ receptors, which play a crucial role in glucose and lipid metabolism.

- Antioxidant Enzyme Modulation : It enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Apoptotic Pathway Induction : The compound triggers apoptotic signaling cascades in cancer cells.

Case Studies

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and what challenges arise during its multi-step synthesis?

The synthesis involves cyclocondensation of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds, followed by functionalization of the pyrazole core. Key steps include:

- Cyclization : Refluxing hydrazine derivatives with carbonyl precursors in glacial acetic acid (6–8 hours) to form the dihydropyrazole ring .

- Sulfonylation : Introducing the methanesulfonyl group via nucleophilic substitution under controlled pH (e.g., using triethylamine as a base) .

- Cross-coupling : Suzuki-Miyaura reactions to attach aryl groups (e.g., 4-methoxyphenyl) using palladium catalysts . Challenges : Low yields due to steric hindrance from the furan and phenyl groups, requiring optimized solvent systems (e.g., DMF/ethanol mixtures) and temperature gradients .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

- NMR Spectroscopy :

- ¹H NMR : Identify coupling constants (e.g., J = 8–12 Hz for dihydropyrazole protons) and aromatic splitting patterns from phenyl/furan substituents .

- ¹³C NMR : Confirm methanesulfonyl (δ ~40 ppm) and methoxy (δ ~55 ppm) groups .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns of the bipyrazole core .

- X-ray Crystallography (if crystals are obtainable): Resolve dihedral angles between the furan and pyrazole rings to assess planarity .

Q. How do the functional groups (e.g., methanesulfonyl, furan) influence reactivity in downstream modifications?

- Methanesulfonyl Group : Enhances electrophilicity at adjacent positions, enabling nucleophilic substitutions (e.g., with amines or thiols) in polar aprotic solvents like DMSO .

- Furan Ring : Participates in Diels-Alder reactions or oxidative cleavage (e.g., with ozone) but requires protection during harsh conditions (e.g., strong acids) .

- 4-Methoxyphenyl : Directs electrophilic aromatic substitution at the para position but may deactivate the ring under reducing conditions .

Advanced Research Questions

Q. What mechanistic insights explain unexpected byproducts during cyclization steps?

Competing pathways arise from:

- Keto-enol tautomerization in diketone precursors, leading to regioisomeric pyrazoles. Isotopic labeling (e.g., ¹³C-tracers) and DFT calculations can map energy barriers .

- Steric effects : Bulky substituents (e.g., 1'-phenyl) hinder planar transition states, favoring off-pathway intermediates. Kinetic studies (HPLC monitoring) reveal rate-limiting steps .

Q. How can regioselectivity be controlled during functionalization of the bipyrazole core?

- Electronic directing : The methanesulfonyl group withdraws electron density, directing electrophiles to the less hindered 3'-position .

- Catalytic strategies : Use Pd(II)/ligand systems (e.g., XPhos) for selective C–H activation at the 5-furan position .

- Solvent effects : Non-polar solvents (toluene) favor thermodynamic control, while polar solvents (acetonitrile) enhance kinetic selectivity .

Q. What computational methods predict the compound’s pharmacokinetic properties or binding affinity?

- Molecular docking : Screen against target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina and homology models .

- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity) and CYP450 inhibition risks based on methoxy/furan substructures .

Q. How should biological activity assays be designed to evaluate this compound’s therapeutic potential?

- In vitro assays :

- Enzyme inhibition : Measure IC₅₀ against kinases or cyclooxygenases using fluorescence-based substrates .

- Cell viability : Test cytotoxicity in cancer lines (e.g., MCF-7) via MTT assays, comparing to structurally related pyrazoles .

- In vivo models : Assess bioavailability in rodent pharmacokinetic studies, noting metabolic instability of the furan ring .

Q. What advanced structural analysis techniques resolve crystallographic ambiguities in this compound?

- Single-crystal X-ray diffraction : Resolve disorder in the dihydropyrazole ring using high-resolution data (R factor < 0.05) and SHELXL refinement .

- Dynamic NMR : Probe conformational flexibility of the 3,4-dihydro moiety by variable-temperature experiments .

Q. How does the compound’s stability vary under physiological or accelerated degradation conditions?

- Forced degradation studies : Expose to UV light, acidic/basic buffers, and oxidants (H₂O₂) to identify labile sites (e.g., sulfonyl group hydrolysis) .

- LC-MS stability profiling : Track degradation products over time, correlating with computational degradation pathway models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.